Imidazo[1,2-a]pyrimidin-5-amine
Overview
Description
Imidazo[1,2-a]pyrimidin-5-amine is a nitrogen-containing heterocyclic compound . It has been receiving significant attention in the synthetic chemistry community due to its role as an active pharmacophore of historical significance . This compound is present in many biologically active compounds and derivatives based thereon have been found to possess various activities .
Synthesis Analysis
A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthetic approaches involve different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The only difference between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine is the presence of a nitrogen atom at position 8 .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyrimidin-5-amine include propargylation, cyclization, and amide functionalization . These reactions are part of the synthetic methodologies used to create derivatives of this compound .Scientific Research Applications
Materials Science
This compound has shown potential in materials science, particularly in the development of optoelectronic devices . These devices, which include light-emitting diodes (LEDs), photodetectors, and solar cells, benefit from the luminescent properties of Imidazo[1,2-a]pyrimidin-5-amine derivatives .
Pharmaceutical Field
In the pharmaceutical industry, derivatives of Imidazo[1,2-a]pyrimidin-5-amine are utilized as anti-cancer drugs . Their ability to interact with biological systems at the molecular level makes them valuable for therapeutic applications .
Sensor Technology
The compound’s derivatives are also used in sensor technology. They serve as sensors due to their responsive luminescent properties when exposed to various environmental factors .
Confocal Microscopy and Imaging
As emitters for confocal microscopy and imaging , these derivatives help in enhancing the quality and resolution of images obtained during microscopic examinations, which is crucial for scientific research .
Antimicrobial and Antitumor Applications
Imidazole pyrimidine and its derivatives, including Imidazo[1,2-a]pyrimidin-5-amine, are known for their antibacterial, antiviral, anti-inflammatory , and antitumor properties. These make them candidates for drug development in combating various diseases .
Corrosion Inhibition
The heterocyclic groups present in these compounds make them effective as corrosion inhibitors . They protect materials like steel from environmental corrosion, which is significant in maintaining infrastructure integrity .
Treatment of Schizophrenia
Some derivatives have been identified as NK1 receptor antagonists used in the treatment of schizophrenia. They bind to DNA and inhibit replication, which is a novel approach to managing this mental health condition .
Inhibitors of Kinases
Furthermore, certain Imidazo[1,2-a]pyrimidin-5-amine derivatives have been used as potent inhibitors of enzymes like lymphocyte-specific kinase , which plays a role in immune response regulation .
Safety And Hazards
properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIKVDAHSKZQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482766 | |
Record name | Imidazo[1,2-a]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidin-5-amine | |
CAS RN |
57473-41-3 | |
Record name | Imidazo[1,2-a]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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